ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Structural Classification of Heterocyclic Compounds
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements, with organic heterocycles predominantly featuring carbon alongside nitrogen, oxygen, or sulfur. These compounds are classified by ring size , degree of saturation , and electronic structure (saturated, unsaturated, or aromatic). Pyrazolo[3,4-b]pyridines belong to the aromatic heterocycle subclass, characterized by a fused bicyclic system comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyridine ring (six-membered, one nitrogen atom).
The stability and reactivity of heterocycles depend on ring size. Five- and six-membered rings, such as those in pyrazolo[3,4-b]pyridines, are thermodynamically stable due to minimal angle strain, facilitating their prevalence in natural products and pharmaceuticals. Larger rings (seven or more members) are less common due to synthetic challenges. The fusion of pyrazole and pyridine in pyrazolo[3,4-b]pyridines creates a planar, conjugated π-system, enhancing electronic delocalization and enabling interactions with biological targets.
Table 1: Classification of Heterocycles by Ring Size and Stability
| Ring Size | Stability | Example Heterocycles |
|---|---|---|
| 3–4 | Low | Aziridine, Oxetane |
| 5–6 | High | Pyrazole, Pyridine |
| ≥7 | Moderate | Azepane, Oxepane |
Historical Development of Pyrazolo[3,4-b]Pyridine Chemistry
The synthesis of pyrazolo[3,4-b]pyridines dates to 1908, when Ortoleva first reported the reaction of diphenylhydrazone with pyridine and iodine to yield a monosubstituted derivative. Bulow expanded this work in 1911 by synthesizing N-phenyl-3-methyl variants using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones. Early methods relied on cyclocondensation strategies, where preformed pyrazole or pyridine rings served as precursors.
Modern synthetic approaches emphasize regioselectivity and functional group compatibility. For example, hydrazine derivatives reacting with pyridine substrates bearing electrophilic groups (e.g., aldehydes, ketones) at position C3 enable precise substitution at key positions. Advances in catalysis (e.g., Sonogashira coupling) and microwave-assisted reactions have further streamlined the synthesis of complex derivatives, including ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Significance of Substituent Patterns in Medicinal Chemistry
Substituent positioning on the pyrazolo[3,4-b]pyridine scaffold profoundly influences pharmacological activity. Key substitution sites include:
- N1 : Modulates electronic properties and hydrogen-bonding capacity.
- C3/C5 : Affects steric interactions with target proteins.
- C6 : Introduces reactive groups (e.g., chloromethyl) for further functionalization.
In the case of This compound , the chloromethyl group at C6 enhances electrophilicity, enabling covalent binding to nucleophilic residues in enzymes or receptors. The ethyl carboxylate at C5 improves solubility and bioavailability, while methyl groups at N1 and C4 stabilize the aromatic system through electron-donating effects.
Table 2: Substituent Effects on Bioactivity in Pyrazolo[3,4-b]Pyridines
| Position | Common Substituents | Pharmacological Impact |
|---|---|---|
| N1 | Methyl, Aryl | Enhances metabolic stability |
| C3 | Carbonyl, Cyano | Modulates kinase inhibition |
| C6 | Halogen, Alkyl | Influences cytotoxicity |
Studies on analogous compounds demonstrate that C6 chloromethyl derivatives exhibit potent anti-angiogenic activity by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) phosphorylation. Similarly, methyl groups at N1 and C4 are associated with improved blood-brain barrier penetration in neuroactive agents.
Properties
Molecular Formula |
C12H14ClN3O2 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
ethyl 6-(chloromethyl)-1,4-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-4-18-12(17)10-7(2)8-6-14-16(3)11(8)15-9(10)5-13/h6H,4-5H2,1-3H3 |
InChI Key |
RSYXTKQEHZVXJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C=NN2C)CCl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-b]pyridine Formation
The bicyclic pyrazolo[3,4-b]pyridine scaffold is commonly synthesized through condensation of 5-aminopyrazoles with carbonyl-containing electrophiles under acidic conditions. This approach facilitates ring closure and formation of the fused heterocycle.
Alternative multicomponent reactions have been developed involving pyrazol-5-amines, arylglyoxals, and other nucleophiles under Brønsted acid catalysis, enabling diverse substitution patterns on the pyrazolo[3,4-b]pyridine core.
Introduction of Chloromethyl Group
The chloromethyl substituent at position six is typically introduced via chloromethylation reactions on the pyrazolo[3,4-b]pyridine intermediate, often using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions.
The chloromethyl group serves as a reactive handle for further nucleophilic substitution, enhancing the compound's utility in medicinal chemistry.
Installation of the Ethyl Carboxylate Group
The ethyl ester at position five is generally introduced either by esterification of the corresponding carboxylic acid or by using ethyl-substituted electrophiles during ring construction.
The ester functionality contributes to the compound's solubility and biological activity profile.
Detailed Preparation Methods
Condensation of 5-Aminopyrazoles with Carbonyl Compounds
A widely accepted method involves the reaction of 5-amino-1,4-dimethylpyrazole with ethyl glyoxylate or related esters under acidic conditions to form the pyrazolo[3,4-b]pyridine ring system. The process can be summarized as follows:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 5-Amino-1,4-dimethylpyrazole + Ethyl glyoxylate | Acidic medium (e.g., acetic acid), reflux | Formation of intermediate pyrazolo[3,4-b]pyridine-5-carboxylate |
| 2 | Intermediate + Chloromethylating agent (e.g., chloromethyl methyl ether) | Controlled temperature, inert atmosphere | Introduction of chloromethyl group at position 6 |
| 3 | Purification | Chromatography or recrystallization | Target compound isolated as solid |
This method yields this compound with good purity and moderate to high yields.
Multicomponent Bicyclization Approach
Recent advances have demonstrated a four-component bicyclization strategy that allows flexible access to pyrazolo[3,4-b]pyridines with diverse substitution patterns:
| Component | Role |
|---|---|
| Pyrazol-5-amine derivative | Nucleophile and ring precursor |
| Aryl glyoxal | Electrophilic carbonyl source |
| Aromatic amine | Facilitates ring closure and substitution |
| 4-Hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-dione | Additional nucleophile to promote bicyclization |
In this method, the components are combined in a solvent such as dimethylformamide (DMF) with a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under microwave irradiation or conventional heating. The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and double cyclization to yield multifunctionalized pyrazolo[3,4-b]pyridines.
While this method is efficient for generating complex pyrazolo derivatives, specific adaptation is required to introduce the chloromethyl group, often by post-synthetic modification.
Diazotization and Coupling Reactions
A related synthetic route involves diazotization of amino-substituted pyrazolopyridines followed by coupling with cyanoacetamide derivatives. This method is useful for preparing pyrazolo pyridine derivatives with various substituents but can be adapted for the synthesis of chloromethylated derivatives by choosing appropriate coupling partners.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Condensation of 5-aminopyrazole with ethyl glyoxylate + chloromethylation | 5-Amino-1,4-dimethylpyrazole, ethyl glyoxylate, chloromethyl methyl ether | Acidic reflux, inert atmosphere | Straightforward, well-established | Requires chloromethylation step, handling of chloromethylating agents | Moderate to high (50-80%) |
| Four-component bicyclization | Pyrazol-5-amine, arylglyoxal, aromatic amine, 4-hydroxy-6-methyl-2H-pyran-2-one | DMF, Brønsted acid, microwave heating | High structural diversity, operational simplicity | Not directly yielding chloromethyl derivative, requires post-modification | Good (60-82%) |
| Diazotization and coupling | Aminopyrazolopyridine, arenediazonium salts, cyanoacetamides | Aqueous acidic media, low temperature | One-pot, mild conditions | Limited to specific substituents, complex intermediates | Variable |
Research Findings and Optimization Notes
The chloromethyl group is sensitive to moisture and requires careful handling during synthesis and purification to avoid hydrolysis or side reactions.
Microwave-assisted synthesis in multicomponent reactions significantly reduces reaction times and improves yields for pyrazolo[3,4-b]pyridine derivatives, though direct chloromethylation is typically a separate step.
The use of stable arenediazonium tosylates in diazotization reactions enhances operational safety and simplifies the synthesis of pyrazolo derivatives with diverse substituents.
Ultrasonic-assisted methods have been reported to improve reaction rates and yields in related heterocyclic syntheses, suggesting potential applicability in the preparation of pyrazolo[3,4-b]pyridine esters.
Chemical Reactions Analysis
Formation of Pyrazolo[3,4-b]pyridine System
The pyrazolo[3,4-b]pyridine structure can be synthesized through different methods, with the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons being a common choice . For instance, 5-aminopyrazoles can condense with masked 1,3-carbonyl compounds, followed by cyclization under acidic conditions to yield the pyrazolo[3,4-b]pyridine .
An alternative method involves the reaction of 3-aminopyrazoles, acting as 1,3-NCC-dinucleophiles, with 1,3-CCC-biselectrophiles to form the pyridine ring . These reactions usually start with a nucleophilic attack of either the amino group or the sp2 carbon at the β position onto one of the carbonyl groups, followed by dehydration, leading to the formation of the pyrazolo[3,4-b]pyridine system .
Reactions Involving the Chloromethyl Group
The chloromethyl group (–CH2Cl) is a reactive functional group that can undergo several types of reactions.
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions. Nucleophiles, such as amines or alcohols, can attack the chloromethyl carbon, leading to the displacement of chloride and the formation of new derivatives.
Hydrolysis: In the presence of water and a base, the chloromethyl group can be hydrolyzed to form a hydroxymethyl group (–CH2OH).
Wurtz Reaction: Under appropriate conditions, two molecules of ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo a Wurtz-type reaction to form a new carbon-carbon bond.
Reactions Involving the Ethyl Carboxylate Group
The ethyl carboxylate group (–CO2Et) can also participate in several reactions.
Hydrolysis: The ester can be hydrolyzed under basic or acidic conditions to yield a carboxylic acid.
Transesterification: The ethyl ester can be transesterified with other alcohols in the presence of a catalyst.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Reductive Desulfurization of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines can undergo further structural modifications such as reductive desulfurization. For example, the C(4) SMe group can be reductively removed or substituted with C/N/O nucleophiles . The C(5) ester can be hydrolyzed to acid, which can be further converted into esters or amides .
Scientific Research Applications
Ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents, such as:
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
Ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article provides an overview of the biological activity associated with this compound, supported by recent research findings and data.
Structural Overview
The compound belongs to the pyrazolo[3,4-b]pyridine class, which has been recognized for its potential therapeutic applications. The general structure can be described as follows:
- Core Structure : Pyrazolo[3,4-b]pyridine
- Substituents : Ethyl ester at the 5-position and a chloromethyl group at the 6-position.
This unique arrangement allows for interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising activity against Mycobacterium tuberculosis. For instance, a study involving structural modifications of pyrazolo[3,4-b]pyridines indicated that certain substitutions enhance antituberculotic activity. Specifically, compounds with methyl and phenyl groups at specific positions showed effective inhibition in vitro against the H37Rv strain of M. tuberculosis .
Enzyme Inhibition
Pyrazolo[3,4-b]pyridines have been reported to act as inhibitors for various enzymes:
- Phosphodiesterase Type IV (PDE4) : Compounds in this class have shown potential as PDE4 inhibitors, which are relevant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
- Cyclin-dependent Kinases (CDKs) : Certain derivatives have demonstrated selective inhibition of CDK2 and CDK9, with reported IC50 values indicating strong potency . This suggests their potential role in cancer therapy.
Anti-inflammatory and Anticancer Properties
The anti-inflammatory properties of pyrazolo[3,4-b]pyridines are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for conditions characterized by chronic inflammation . Additionally, compounds from this class have shown antiproliferative effects on various cancer cell lines, suggesting their utility in oncology .
Synthesis and Evaluation
A systematic approach was taken to synthesize this compound derivatives. A combinatorial library was created to evaluate their biological activities. Key findings include:
- In vitro Assays : Compounds were tested against multiple bacterial strains and cancer cell lines. The results indicated that specific structural modifications significantly enhanced biological activity.
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | CDK2 | 0.36 | Inhibitor |
| 2 | PDE4 | 0.45 | Inhibitor |
| 3 | M. tuberculosis | 0.5 | Antimicrobial |
Molecular Docking Studies
Molecular docking studies provided insights into the binding affinities of these compounds with their respective targets. The binding interactions were modeled using software tools that simulate ligand-receptor interactions. The results indicated favorable binding conformations that correlate with observed biological activities .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
Answer:
The synthesis typically involves cyclocondensation reactions using pyrazole-4-carbaldehydes or hydrazine derivatives. For example, ethyl esters are introduced via carboxyethylation of intermediates, followed by chloromethylation at the 6-position. Key steps include refluxing in ethanol with hydrazine hydrate or using acetic acid as a catalyst for cyclization . A representative protocol involves reacting 5-azido-pyrazole derivatives with hydrazine hydrate under controlled conditions to form the pyrazolo[3,4-b]pyridine core .
Advanced: How can reaction conditions be optimized to address low yields in multi-step syntheses of this compound?
Answer:
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Solvent Optimization : Using ionic liquids like [bmim][BF4] to enhance reaction efficiency, as demonstrated in tetrahydro-pyrazolo[3,4-b]pyridin-6-one synthesis (39% yield) .
- Temperature Control : Reflux conditions (e.g., ethanol at 80°C) improve cyclization but must balance decomposition risks.
- Catalyst Screening : Acetic acid or iodine can accelerate specific steps, such as azide-alkyne cycloadditions .
- Telescoping Steps : Avoiding intermediate isolation reduces yield loss .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H NMR : Peaks for the chloromethyl group (δ ~4.2 ppm, triplet) and ester moiety (δ ~1.2–1.5 ppm, triplet for ethyl CH3) confirm substitution patterns. Aromatic protons in the pyrazolo-pyridine core appear between δ 6.6–8.6 ppm .
- Mass Spectrometry (ESIMS) : Molecular ion [M+1] peaks (e.g., m/z 450.2) validate the molecular formula .
- Elemental Analysis : Used to confirm purity (>95%) and stoichiometry .
Advanced: How can researchers resolve structural ambiguities in derivatives of this compound?
Answer:
- 2D NMR : HSQC and HMBC correlations clarify connectivity between the chloromethyl group and the pyridine ring.
- X-ray Crystallography : Ideal for unambiguous confirmation, though crystallization may require slow evaporation from DMSO/ethanol mixtures .
- Computational Modeling : DFT calculations predict electronic environments, aiding in assigning NMR shifts or reaction mechanisms .
Basic: What functional group transformations are feasible at the 6-chloromethyl position?
Answer:
The chloromethyl group undergoes nucleophilic substitution (SN2) with:
- Amines : Forms secondary amines for bioactivity studies (e.g., reacting with piperidine derivatives) .
- Thiols : Generates thioether linkages for conjugation or prodrug design.
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic substituents .
Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?
Answer:
- Core Modifications : Replace the pyridine ring with pyrimidine or thieno[3,4-b]pyridine systems to alter electronic properties .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position to enhance metabolic stability .
- In Silico Screening : Docking studies using homology models of target proteins (e.g., kinases) prioritize analogs with predicted binding affinity .
Basic: What purification methods are recommended for isolating this compound?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity for biological assays .
Advanced: How to address contradictions in reported synthetic yields or spectroscopic data?
Answer:
- Reproducibility Checks : Verify reagent quality (e.g., anhydrous solvents) and moisture-free conditions, as hydrolysis of the chloromethyl group can skew yields .
- Data Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, δ 4.2–4.5 ppm for ester CH2) .
- Meta-Analysis : Review literature for solvent-dependent shifts or crystal packing effects in X-ray data .
Basic: What are the stability considerations for storing this compound?
Answer:
- Moisture Sensitivity : The chloromethyl group is prone to hydrolysis; store under argon at −20°C in amber vials.
- Light Sensitivity : Pyrazolo-pyridine cores may photodegrade; use foil-wrapped containers.
- Purity Monitoring : Regular HPLC checks (e.g., C18 column, 254 nm UV detection) ensure integrity .
Advanced: What strategies enable scalable synthesis for preclinical studies?
Answer:
- Flow Chemistry : Continuous processing minimizes intermediate handling and improves reproducibility .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures or ionic liquids.
- Quality-by-Design (QbD) : DOE (Design of Experiments) optimizes parameters like temperature, stoichiometry, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
